molecular formula C10H22N2O2 B068862 Tert-butyl N-(3-methylbutylamino)carbamate CAS No. 180462-81-1

Tert-butyl N-(3-methylbutylamino)carbamate

Cat. No. B068862
M. Wt: 202.29 g/mol
InChI Key: MLNIZGCXZSQUCZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-methylbutylamino)carbamate, also known as AChE-TBMC, is a carbamate derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of Tert-butyl N-(3-methylbutylamino)carbamate involves the inhibition of AChE. This enzyme is responsible for breaking down acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.

Biochemical And Physiological Effects

Tert-butyl N-(3-methylbutylamino)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on AChE, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. Tert-butyl N-(3-methylbutylamino)carbamate has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it has been extensively studied for its potential as a therapeutic agent. This means that there is a large body of scientific literature available on this compound, which can be useful for researchers. However, one limitation of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it is a relatively complex compound, which may make it difficult to synthesize and purify.

Future Directions

There are many potential future directions for research on Tert-butyl N-(3-methylbutylamino)carbamate. One area of research could involve the development of new synthesis methods for this compound, which could make it easier to produce in large quantities. Another area of research could involve the investigation of the potential therapeutic uses of Tert-butyl N-(3-methylbutylamino)carbamate in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, researchers could investigate the potential side effects of Tert-butyl N-(3-methylbutylamino)carbamate, in order to better understand its safety profile.

Synthesis Methods

The synthesis of Tert-butyl N-(3-methylbutylamino)carbamate involves the reaction of tert-butyl isocyanate with 3-methylbutylamine. This reaction results in the formation of the carbamate derivative, which can be purified using standard laboratory techniques.

Scientific Research Applications

Tert-butyl N-(3-methylbutylamino)carbamate has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.

properties

CAS RN

180462-81-1

Product Name

Tert-butyl N-(3-methylbutylamino)carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-(3-methylbutylamino)carbamate

InChI

InChI=1S/C10H22N2O2/c1-8(2)6-7-11-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)

InChI Key

MLNIZGCXZSQUCZ-UHFFFAOYSA-N

SMILES

CC(C)CCNNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CCNNC(=O)OC(C)(C)C

synonyms

Hydrazinecarboxylic acid, 2-(3-methylbutyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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